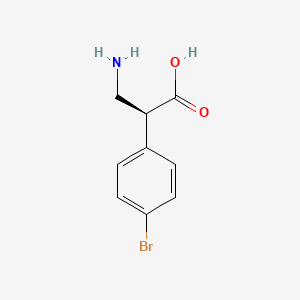

(2S)-3-amino-2-(4-bromophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-3-amino-2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAGBOTXHOSREW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The common method for preparing (2S)-3-amino-2-(4-bromophenyl)propanoic acid involves the bromination of phenylalanine. This reaction typically uses a bromination reagent such as iodine tetrabromide and is carried out under an inert atmosphere to avoid the production of unwanted by-products . The reaction conditions include maintaining a controlled temperature and using solvents like acetic acid or methanol to dissolve the reactants.

Chemical Reactions Analysis

(2S)-3-amino-2-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylalanine derivative. Common reagents used in these reactions include sodium azide, potassium cyanide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a key building block in the synthesis of novel pharmaceuticals. Its unique bromophenyl group enhances binding affinity to specific biological targets, making it a candidate for drug development aimed at diseases such as cancer and neurological disorders. Studies have shown that the incorporation of (2S)-3-amino-2-(4-bromophenyl)propanoic acid into peptide structures can modulate their biological activity significantly, leading to improved therapeutic profiles .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, a study highlighted its effectiveness in inhibiting tumor growth in xenograft models by interfering with specific signaling pathways involved in cancer progression . The compound's ability to selectively target cancer cells while sparing healthy tissue underscores its potential for developing targeted therapies.

Peptide Synthesis

Building Block for Peptidomimetics

this compound is utilized as a noncanonical amino acid in peptide synthesis. Its incorporation into peptides allows for the exploration of new conformations and functionalities not typically achievable with standard amino acids. This versatility is particularly valuable in designing peptidomimetics that can overcome the limitations of natural peptides .

Experimental Applications

In experimental settings, researchers have successfully incorporated this compound into various peptide sequences using advanced techniques such as amber codon suppression. This method enables the site-specific incorporation of this compound, facilitating the study of its effects on peptide structure and function .

Biotechnology

Protein Engineering

The compound's unique properties make it an attractive candidate for protein engineering applications. By incorporating this compound into proteins, scientists can create variants with enhanced stability or altered enzymatic activity. This has implications for developing more effective biocatalysts or therapeutic proteins .

Case Study: Enhanced Enzyme Activity

A notable case study involved the engineering of an enzyme by substituting a standard amino acid with this compound. The modified enzyme exhibited increased catalytic efficiency and substrate specificity compared to its wild-type counterpart, demonstrating the potential for this compound in biotechnological applications .

Mechanism of Action

The mechanism of action of (2S)-3-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins during translation, potentially altering their structure and function. The bromine atom at the carbon 4 position can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Brominated Amino Acid Derivatives

Key Observations :

- Bromine Position: The para-bromo substitution in this compound enhances steric and electronic effects compared to 5-bromonaproxen, where bromine is part of a naphthalene system. This difference influences binding affinity in enzyme inhibition .

Substituted Phenylpropanoic Acids with Heteroatoms

Key Observations :

- Boron vs. Bromine : The boron-containing analog (CAS 1604798-48-2) exhibits unique reactivity for BNCT, leveraging boron’s ability to capture neutrons, unlike bromine’s role in halogen bonding .

- Acidity Modulation: The sulfonylamino group in (2S)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid increases acidity (pKa ~3–4) compared to the amino group in the bromophenyl compound, enhancing interactions with basic residues in enzymes .

- Hydroxyl Groups : Carbidopa’s 3,4-dihydroxyphenyl group enables hydrogen bonding with decarboxylase enzymes, contrasting with bromophenyl’s hydrophobic interactions .

Biological Activity

(2S)-3-amino-2-(4-bromophenyl)propanoic acid is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is CHBrNO, with a molecular weight of approximately 266.56 g/mol. It features an amino group, a bromo-substituted phenyl ring, and a propanoic acid backbone, which contribute to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom on the phenyl ring enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The amino and carboxyl groups facilitate interactions with biological molecules, contributing to its overall biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains.

- Cytotoxicity : In vitro assays indicate that it can induce cytotoxic effects in cancer cell lines.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, potentially impacting metabolic pathways.

Cytotoxic Effects on Cancer Cell Lines

In a study conducted by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The findings revealed that treatment with 100 µM of the compound resulted in a 70% reduction in cell viability after 48 hours.

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 50 µM | 85 |

| 100 µM | 30 |

This significant reduction in cell viability indicates the compound's potential as a therapeutic agent against breast cancer.

Enzyme Inhibition Studies

Further investigations have focused on the enzyme inhibition capabilities of this compound. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

Q & A

Basic Research Questions

Q. What are common synthetic routes for (2S)-3-amino-2-(4-bromophenyl)propanoic acid?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. A key step is the introduction of the 4-bromophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For example, brominated precursors like 3-(4-bromophenyl)propionic acid (CAS 1643-30-7) can serve as intermediates . Alkaline hydrolysis in tetrahydrofuran (THF)/water mixtures with LiOH, followed by acidification and extraction, is a standard method for carboxylate deprotection . Enantiomeric purity is achieved using chiral columns or enzymatic resolution.

Q. How is the structure of this compound confirmed?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : and NMR to verify the bromophenyl substituent and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHBrNO).

- X-ray Crystallography : For absolute configuration determination, as seen in related compounds like (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) to validate enantiomeric purity .

Q. What are common impurities in synthetic batches, and how are they identified?

- Methodological Answer : Impurities include:

- Diastereomers : Due to incomplete chiral resolution, detected via chiral HPLC .

- Dehalogenation Byproducts : Formation of des-bromo analogs under reducing conditions, identified using LC-MS.

- Oxidative Degradants : e.g., hydroxylated phenyl derivatives, analyzed via UV-Vis and MS .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Rhodium(I) or Ruthenium(II) catalysts (e.g., Noyori-type) to achieve >98% ee .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Utilize diastereomeric salts (e.g., with tartaric acid) to enhance ee .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Degradation occurs in acidic conditions (pH <3) via decarboxylation, monitored by NMR. In basic conditions (pH >10), bromine may hydrolyze to phenolic derivatives .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Accelerated stability studies (40°C/75% RH) over 4 weeks assess shelf-life .

- Light Sensitivity : UV exposure leads to bromine radical formation; store in amber vials under inert gas .

Q. How to develop a validated analytical method for quantifying trace impurities?

- Methodological Answer :

- Column Selection : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with mobile phase (0.1% trifluoroacetic acid in water/acetonitrile).

- Detection : UV at 254 nm for bromophenyl absorption; MS/MS for low-abundance impurities (LOQ: 0.05% w/w) .

- Validation Parameters : Assess linearity (R >0.999), precision (%RSD <2%), and accuracy (spike recovery 98–102%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.